Aristolochic acid B

Catalog No.
S519332
CAS No.
475-80-9
M.F
C16H9NO6
M. Wt
311.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aristolochic acid B

CAS Number

475-80-9

Product Name

Aristolochic acid B

IUPAC Name

6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid

Molecular Formula

C16H9NO6

Molecular Weight

311.24 g/mol

InChI

InChI=1S/C16H9NO6/c18-16(19)10-6-12-15(23-7-22-12)14-9-4-2-1-3-8(9)5-11(13(10)14)17(20)21/h1-6H,7H2,(H,18,19)

InChI Key

MEEXETVZNQYRSP-UHFFFAOYSA-N

SMILES

O=C(C1=C(C([N+]([O-])=O)=CC2=CC=CC=C23)C3=C(OCO4)C4=C1)O

Solubility

Soluble in DMSO

Synonyms

Aristolochic acid B; CCRIS 6497; Q-100503; LS-102940; IIBRN-0329754; CCRIS6497; Q100503; LS-102940; IIBRN-0329754

Canonical SMILES

C1OC2=C(O1)C3=C(C(=C2)C(=O)O)C(=CC4=CC=CC=C43)[N+](=O)[O-]

Description

The exact mass of the compound Aristolochic acid II is 311.043 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Phenanthrenes - Aristolochic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Toxicity and Carcinogenicity

AAII, along with its close relative Aristolochic Acid I (AAI), has been linked to serious health problems, including chronic kidney disease (aristolochic acid nephropathy - AAN) and upper urothelial cancer (UUC) []. Research suggests that AAII contributes to these conditions through DNA adduct formation, where the AA molecule binds to DNA, causing mutations and hindering cell repair mechanisms []. Studies in animal models have demonstrated AAII's ability to induce these harmful effects [, ].

Aristolochic acid B is a naturally occurring compound found in the Aristolochiaceae family of plants. It is part of a group known as aristolochic acids, which are recognized for their carcinogenic, mutagenic, and nephrotoxic properties. Aristolochic acid B has a complex chemical structure, characterized by a phenanthrene backbone with a nitro group, which contributes to its biological activity and toxicity. The compound is primarily associated with aristolochic acid nephropathy, a condition linked to renal fibrosis and urothelial carcinoma, particularly in individuals consuming herbal remedies containing these acids.

  • AA-II's mechanism of action is linked to its ability to modify DNA structure. It forms covalent adducts with DNA bases, leading to mutations and chromosomal aberrations. This genotoxic effect is believed to be the underlying cause of its carcinogenic properties.
  • AA-II is a well-established carcinogen and toxin. Consumption of AA-II containing plants has been linked to Balkan endemic nephropathy, a severe kidney disease, and aristolochic acid nephropathy.
  • Due to its genotoxic potential, AA-II can cause mutations and increase cancer risk.
, particularly involving nitroreduction and subsequent transformations that lead to the formation of reactive intermediates. These intermediates can bind covalently to DNA, forming adducts that are implicated in mutagenesis. The initial phase I metabolic reaction converts aristolochic acid B into N-hydroxyaristolactams through enzymatic reduction, followed by the formation of an electrophilic nitrenium ion. This ion preferentially reacts with purine bases in DNA, leading to the formation of stable DNA adducts, which are difficult to repair and can result in mutations .

The synthesis of aristolochic acid B has been achieved through several methods, with the Suzuki–Miyaura coupling reaction being one of the most notable. This method allows for the efficient construction of the phenanthrene framework essential for aristolochic acids. The synthesis typically involves the coupling of aryl boronates with suitable electrophiles under palladium catalysis, followed by various oxidation and functionalization steps to yield the desired compound . Other synthetic approaches may include total synthesis strategies that focus on constructing key intermediates leading to aristolochic acid B.

Interaction studies involving aristolochic acid B have focused on its metabolic activation and subsequent binding to DNA. These studies reveal that phase I enzymes play a crucial role in converting aristolochic acid B into more reactive forms that can form stable adducts with DNA. Key enzymes involved include cytochrome P450 isoforms and NAD(P)H:quinone oxidoreductase . Investigations into how these interactions lead to specific mutational patterns have provided insights into the mechanisms underlying aristolochic acid-induced carcinogenesis.

Aristolochic acid B shares structural similarities with other compounds within the aristolochic acid family and related phytochemicals. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeBiological ActivityUnique Features
Aristolochic Acid IPhenanthrene derivativeCarcinogenic, nephrotoxicMore potent than aristolochic acid B
Aristolochic Acid IIPhenanthrene derivativeCarcinogenic, nephrotoxicSimilar toxicity profile but different metabolites
Aristolactam ALactam derivativeMutagenicLess nephrotoxic than aristolochic acids
4,5-DioxoaporphineAporphine derivativePotentially mutagenicDistinct structure with varying biological effects

Aristolochic acid B is unique due to its specific mutational signature and metabolic pathway leading to distinct DNA adducts compared to other related compounds . Its role in traditional medicine juxtaposed with severe health risks underscores the need for careful consideration in any application or study involving this compound.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

311.04298701 g/mol

Monoisotopic Mass

311.04298701 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BB72D5PU2Y

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

475-80-9

Wikipedia

Aristolochic acid ii

Dates

Modify: 2023-08-15
1: Liu Y, Han S, Feng Q, Wang J. [Determination of aristolochic acids A and B in Chinese herbals and traditional Chinese patent medicines using ultra high performance liquid chromatography-triple quadrupole mass spectrometry]. Se Pu. 2011 Nov;29(11):1076-81. Chinese. PubMed PMID: 22393694.
2: Mou ZL, Qi XN, Liu RL, Zhang J, Zhang ZQ. Three-dimensional cell bioreactor coupled with high performance liquid chromatography-mass spectrometry for the affinity screening of bioactive components from herb medicine. J Chromatogr A. 2012 Jun 22;1243:33-8. doi: 10.1016/j.chroma.2012.04.041. Epub 2012 Apr 19. PubMed PMID: 22554414.

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